2-Amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride
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Overview
Description
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxypyridine and an amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(6-methoxypyridin-3-yl)ethanol hydrochloride
- 2-Amino-2-(6-ethoxypyridin-3-yl)propanol hydrochloride
- 2-Amino-2-(6-ethoxypyridin-3-yl)butanol hydrochloride
Uniqueness
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is unique due to its specific structural features, such as the ethoxy substituent on the pyridine ring and the chiral center at the amino alcohol moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15ClN2O2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;/h3-5,8,12H,2,6,10H2,1H3;1H |
InChI Key |
GDSQMQPZPTYYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
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